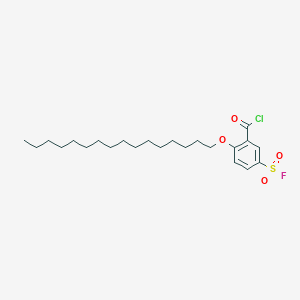

5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride

Description

5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride is a benzoyl chloride derivative featuring a fluorosulfonyl (-SO₂F) group at the 5-position and a hexadecyloxy (-O-C₁₆H₃₃) group at the 2-position of the benzene ring. This compound combines the reactivity of an acyl chloride with the electron-withdrawing effects of the fluorosulfonyl group and the lipophilic properties of the long alkyl chain. Such structural features make it valuable in organic synthesis, particularly for introducing sulfonyl or acyl groups in pharmaceuticals, agrochemicals, or surfactants .

Properties

CAS No. |

5376-78-3 |

|---|---|

Molecular Formula |

C23H36ClFO4S |

Molecular Weight |

463.0 g/mol |

IUPAC Name |

5-fluorosulfonyl-2-hexadecoxybenzoyl chloride |

InChI |

InChI=1S/C23H36ClFO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(25,27)28)19-21(22)23(24)26/h16-17,19H,2-15,18H2,1H3 |

InChI Key |

ZNLPDKJASGHDSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride typically involves multiple steps. One common method includes the reaction of 5-fluorosulfonyl-2-hydroxybenzoic acid with hexadecanol to form the corresponding ester. This ester is then converted to the benzoyl chloride derivative using thionyl chloride (SOCl2) under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The benzoyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Oxidation and Reduction: The fluorosulfonyl group can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form the corresponding carboxylic acid.

Common reagents used in these reactions include thionyl chloride (SOCl2), sodium hydroxide (NaOH), and various nucleophiles like amines and alcohols. Major products formed from these reactions include amides, esters, and carboxylic acids.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 5-fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride involves several steps, typically starting from readily available precursors. The compound exhibits reactivity typical of acyl chlorides, allowing it to participate in nucleophilic acyl substitution reactions, which are crucial for the formation of various derivatives.

Pharmaceutical Development

5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride serves as an intermediate in the synthesis of pharmaceutical agents. Its derivatives are explored for their potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

Case Study : Research has indicated that compounds derived from 5-fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride exhibit cytotoxic activity against various cancer cell lines. A study demonstrated that these derivatives could inhibit tumor growth in vitro, suggesting potential for further development as anticancer drugs.

Agrochemical Applications

This compound is also investigated for use in agrochemicals, particularly as a herbicide or pesticide. The ability to modify its structure allows for the creation of targeted compounds that can effectively manage pests while minimizing environmental impact.

Data Table: Agrochemical Efficacy

Material Science

In material science, this compound can be utilized to modify polymers or create coatings with specific properties, such as increased hydrophobicity or enhanced thermal stability.

Application Example : Coatings developed from derivatives of 5-fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride have shown improved resistance to water and chemicals, making them suitable for industrial applications where durability is critical.

Toxicological Studies

Understanding the safety profile of 5-fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride is essential for its application in pharmaceuticals and agrochemicals. Toxicological assessments indicate that while the compound can exhibit irritant properties, its derivatives may have varying levels of toxicity depending on their specific structure.

Toxicity Data Overview

Mechanism of Action

The mechanism of action of 5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride involves its reactive functional groups. The benzoyl chloride moiety can form covalent bonds with nucleophiles, making it useful for modifying other molecules. The fluorosulfonyl group can participate in various chemical reactions, contributing to the compound’s versatility. Molecular targets and pathways depend on the specific application and the molecules it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl Chloride (CAS 1160260-46-7)

- Structure : Chlorine at 5-position, 3-fluorobenzyloxy group at 2-position.

- Molecular Weight : 299.122 g/mol .

- Reactivity : Chlorine (less electron-withdrawing than -SO₂F) reduces acyl chloride activation. The 3-fluorobenzyloxy group introduces steric hindrance, slowing nucleophilic substitution.

- Applications : Used in synthesizing aromatic esters for drug intermediates. Less lipophilic than the hexadecyloxy analog, favoring solubility in polar aprotic solvents.

5-Fluoro-2-(2-methoxyethoxy)benzenesulfonyl Chloride (CAS 1174295-58-9)

- Structure : Fluorine at 5-position, sulfonyl chloride (-SO₂Cl) at 1-position, and 2-methoxyethoxy (-OCH₂CH₂OCH₃) at 2-position.

- Molecular Weight : 268.683 g/mol .

- Reactivity : Sulfonyl chloride reacts with amines to form sulfonamides. The methoxyethoxy group enhances water solubility, contrasting with the hexadecyloxy chain’s hydrophobicity.

- Applications : Key intermediate in UV filter synthesis (e.g., Ensulizole) .

5-Chloro-2,4-difluorobenzenesulfonyl Chloride

- Structure : Chlorine at 5-position, fluorine at 2- and 4-positions, sulfonyl chloride at 1-position.

- Molecular Weight : 251.59 g/mol .

- Reactivity : Multiple halogens increase electrophilicity at sulfur, enabling efficient sulfonamide formation.

- Applications : Building block for herbicides and antimicrobial agents.

Structural and Functional Differences

| Parameter | 5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl Chloride | 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl Chloride | 5-Fluoro-2-(2-methoxyethoxy)benzenesulfonyl Chloride |

|---|---|---|---|

| Core Functional Group | Acyl chloride (-COCl) | Acyl chloride (-COCl) | Sulfonyl chloride (-SO₂Cl) |

| Electron Effects | Strongly electron-withdrawing (-SO₂F) | Moderately electron-withdrawing (-Cl, -O-C₆H₄F) | Electron-withdrawing (-F, -SO₂Cl) |

| Lipophilicity (LogP) | High (due to C₁₆ chain) | Moderate | Low (due to polar methoxyethoxy) |

| Primary Applications | Surfactants, lipid-soluble prodrugs | Pharmaceutical intermediates | UV filters, sulfonamide drugs |

Biological Activity

5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride is a synthetic organic compound characterized by its unique structure, which includes a fluorosulfonyl group and a long-chain hexadecyloxy moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and organic synthesis.

- Molecular Formula : C23H36ClFO4S

- Molecular Weight : Approximately 463.046 g/mol

The presence of the fluorosulfonyl group enhances the compound's reactivity, making it a valuable intermediate in various chemical reactions, especially in pharmaceuticals and organic synthesis.

Biological Activity Overview

The biological activity of 5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride primarily revolves around its interactions with biological macromolecules, such as proteins and nucleic acids. Preliminary studies suggest that compounds with similar structures can exhibit significant interactions with enzymes and receptors, influencing their biological activity.

Interaction Studies

Research indicates that 5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride may interact with various biological targets, leading to potential therapeutic applications. The following table summarizes key findings from interaction studies:

| Biological Target | Type of Interaction | Effect Observed |

|---|---|---|

| Enzymes | Inhibition | Reduced enzymatic activity |

| Receptors | Binding | Altered signal transduction |

| Nucleic Acids | Intercalation | Potential modulation of gene expression |

These interactions suggest that the compound could play a role in modulating biological pathways, although further research is necessary to elucidate specific mechanisms.

Toxicological Profile

The toxicological assessment of related compounds indicates potential risks associated with exposure to benzoyl chloride derivatives. For instance, studies have shown that repeated exposure can lead to skin irritation and other local effects . The following table outlines some toxicological findings relevant to compounds structurally similar to 5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride:

Case Studies

- Anticancer Activity : A study investigated the anticancer properties of structurally similar compounds, revealing that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest, suggesting a potential pathway for therapeutic application .

- Antimicrobial Properties : Another study focused on the antimicrobial activity of related benzoyl chloride derivatives, demonstrating efficacy against Gram-positive and Gram-negative bacteria. This highlights the potential for 5-Fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride to serve as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride, and how can hydrolysis of the acid chloride group be minimized during synthesis?

- Methodology : The compound is likely synthesized via chlorination of the corresponding benzoic acid derivative (e.g., 5-fluorosulfonyl-2-(hexadecyloxy)benzoic acid) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Optimization includes:

- Maintaining an inert atmosphere (argon/nitrogen) to prevent moisture ingress.

- Using catalytic dimethylformamide (DMF) to accelerate chlorination.

- Purifying via vacuum distillation or chromatography under dry conditions .

Q. Which analytical techniques are most effective for confirming the structural integrity of 5-fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride?

- Techniques :

- NMR Spectroscopy : ¹⁹F NMR to confirm the fluorosulfonyl group (δ ~50-60 ppm) and ¹H NMR to resolve the hexadecyloxy chain (δ ~0.8-1.5 ppm for -C₁₆H₃₃).

- FT-IR : Peaks at ~1780 cm⁻¹ (C=O stretch of acid chloride) and ~1370 cm⁻¹ (S=O symmetric stretch).

- Mass Spectrometry (HRMS) : To verify molecular ion clusters (e.g., [M-Cl]⁺ fragments).

Q. What safety protocols are essential for handling 5-fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride in laboratory settings?

- PPE Requirements : Impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile acid chloride byproducts.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the amphiphilic structure of 5-fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride influence its self-assembly in aqueous systems, and what methods quantify these interactions?

- Experimental Design :

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius of micelles/vesicles formed in water.

- Surface Tensiometry : Determine critical micelle concentration (CMC) using a Wilhelmy plate.

- Cryo-TEM : Visualize nanostructure morphology .

Q. In cross-coupling reactions, how does the fluorosulfonyl group affect reactivity compared to non-fluorinated benzoyl chlorides, and how can side reactions be suppressed?

- Reactivity Profile : The -SO₂F group is a strong electron-withdrawing group, increasing electrophilicity of the acid chloride. This accelerates acylation but may promote hydrolysis or sulfonate formation.

- Mitigation Strategies :

- Use aprotic solvents (e.g., THF, DCM) and low temperatures (0–5°C).

- Employ scavengers (e.g., molecular sieves) to trap water .

Q. How can conflicting solubility data for 5-fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride in polar vs. nonpolar solvents be resolved?

- Hypothesis Testing :

- Solubility Screening : Test in binary solvent systems (e.g., DMSO/hexane gradients).

- Molecular Dynamics (MD) Simulations : Model solvent interactions to predict partitioning behavior.

Q. What role does 5-fluorosulfonyl-2-(hexadecyloxy)benzoyl chloride play in synthesizing fluorinated surfactants, and how is its performance benchmarked?

- Application : The compound serves as a precursor for surfactants with fluorinated head groups.

- Benchmarking Metrics :

- Thermal Stability : TGA analysis to compare decomposition temperatures with perfluorooctanoic acid (PFOA) analogs.

- Biodegradability : Assess via OECD 301F tests to evaluate environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.